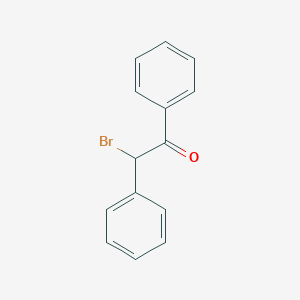

2-Bromo-2-phénylacétophénone

Vue d'ensemble

Description

- La structure chimique du composé comprend 21 atomes de carbone, 24 atomes d'hydrogène, 2 atomes d'azote et 5 atomes d'oxygène. Sa formule moléculaire est C₂₁H₂₄N₂O₅ .

SCH 32615: est un inhibiteur de l'enképhalinase, ce qui signifie qu'il interfère avec la dégradation des enképhalines endogènes. Ces enképhalines sont des peptides opioïdes naturels impliqués dans la modulation de la douleur.

Enképhalinase: les enzymes sont responsables de la dégradation des enképhalines dans le cerveau.

Applications De Recherche Scientifique

Chemistry: serves as a valuable tool for studying enkephalin metabolism and opioid signaling pathways.

Biology: Researchers explore its impact on pain modulation and neurobiology.

Industry: While not widely used industrially, it contributes to scientific advancements.

Mécanisme D'action

Target of Action

2-Bromo-2-phenylacetophenone is primarily used in the field of organic chemistry as a brominating agent . The primary targets of this compound are carbonyl compounds, specifically acetophenone derivatives .

Mode of Action

The compound interacts with its targets through a process known as α-bromination . Under acidic conditions, acetophenone derivatives undergo protonation to yield protonated carbonyl compounds . The bromine atom in 2-Bromo-2-phenylacetophenone then substitutes the α-hydrogen atom of the carbonyl compound, resulting in the formation of α-brominated products .

Biochemical Pathways

The α-bromination reaction of carbonyl compounds is a significant pathway in organic chemistry . The α-brominated products derived from this reaction are important intermediates in various organic synthesis processes . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Result of Action

The primary result of the action of 2-Bromo-2-phenylacetophenone is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and are used in the production of a variety of chemicals .

Action Environment

The action of 2-Bromo-2-phenylacetophenone is influenced by several environmental factors. For instance, the reaction temperature, reaction time, and dosage of the brominating agent can all affect the yield of the α-bromination reaction . Furthermore, the compound should be stored in a cool environment (0-6°C) to maintain its stability .

Méthodes De Préparation

Voies de synthèse: La voie de synthèse pour implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.

Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle sont limitées.

Analyse Des Réactions Chimiques

Réactions: subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution

Réactifs et conditions courants: En raison du manque de données complètes, nous ne pouvons pas fournir de réactifs ou de conditions spécifiques.

Produits principaux: Les produits primaires résultant de ces réactions restent non spécifiés.

Applications de la recherche scientifique

Chimie: sert d'outil précieux pour étudier le métabolisme des enképhalines et les voies de signalisation des opioïdes.

Biologie: Les chercheurs explorent son impact sur la modulation de la douleur et la neurobiologie.

Industrie: Bien qu'il ne soit pas largement utilisé dans l'industrie, il contribue aux avancées scientifiques.

Mécanisme d'action

Cibles: inhibe l'enképhalinase, empêchant la dégradation des enképhalines.

Voies: En préservant les enképhalines, il améliore l'analgésie endogène .

Comparaison Avec Des Composés Similaires

Unicité: se distingue par son inhibition spécifique de l'enképhalinase.

Composés similaires: Malheureusement, aucune comparaison directe avec des composés similaires n'est disponible.

Activité Biologique

2-Bromo-2-phenylacetophenone (CAS No. 1484-50-0) is an organobromine compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.13 g/mol |

| Melting Point | 53°C to 58°C |

| Purity | ≥ 97% |

| Hazard Classification | Serious eye damage, skin corrosion/irritation |

The biological activity of 2-Bromo-2-phenylacetophenone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits significant antitumor properties, which have been studied in the context of cancer research.

- Antitumor Activity :

- Recent studies have shown that derivatives of 2-bromoacetophenone can form cyclometallated palladium(II) complexes that demonstrate potent cytotoxic effects against cancer cell lines. These complexes exhibit a mechanism involving DNA binding and induction of apoptosis in tumor cells, highlighting the potential of 2-bromo derivatives in cancer therapy .

- Antimicrobial Properties :

Case Study 1: Antitumor Activity

A study published in Dalton Transactions investigated the synthesis and characterization of palladium(II) complexes derived from 2-bromoacetophenone. The results showed that these complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study concluded that the bromine atom plays a crucial role in enhancing the antitumor activity through improved interactions with cellular targets .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of derivatives based on 2-bromoacetophenone. The findings revealed that these compounds were effective against several bacterial strains, demonstrating potential as new antimicrobial agents. The mechanism was attributed to their ability to disrupt bacterial cell membranes .

Toxicological Profile

While exploring the biological activity of 2-Bromo-2-phenylacetophenone, it is essential to consider its toxicological profile:

- Corrosive Nature : The compound is classified as a corrosive material, causing severe burns upon contact with skin or eyes. Proper handling precautions are necessary to mitigate risks associated with exposure .

- Safety Measures : Users should adhere to safety guidelines, including wearing protective equipment and ensuring adequate ventilation during use .

Propriétés

IUPAC Name |

2-bromo-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFBIQMNKOJDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883681 | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Bromo-1,2-diphenylethan-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1484-50-0 | |

| Record name | 2-Bromo-1,2-diphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.